molecular formula C5H4Br2N2 B1314277 5,6-Dibromopyridin-2-amine CAS No. 89284-11-7

5,6-Dibromopyridin-2-amine

Cat. No.: B1314277
CAS No.: 89284-11-7
M. Wt: 251.91 g/mol
InChI Key: SETWFMYLBKUBKF-UHFFFAOYSA-N
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Description

5,6-Dibromopyridin-2-amine (CAS 89284-11-7) is a halogenated pyridine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the preparation of imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives, which are explored for their kinase-inhibiting properties . The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating strict safety protocols during handling . Its structural uniqueness arises from the substitution of bromine atoms at the 5- and 6-positions of the pyridine ring, which influences its electronic and steric properties in reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th and 6th positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromopyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Chemistry

5,6-Dibromopyridin-2-amine serves as a crucial building block in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, enabling the formation of more complex organic molecules. It is also involved in coupling reactions such as Suzuki-Miyaura and Heck coupling, which are essential for synthesizing biaryl compounds and other heterocyclic structures.

Biology

In biological contexts, this compound is utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have shown potential therapeutic effects, particularly in drug discovery related to cancer and inflammatory diseases. Research indicates that this compound can modulate biological pathways by interacting with specific molecular targets, including proteins involved in apoptosis.

Medicine

The compound has been investigated for its anti-cancer properties. Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways. Additionally, derivatives of this compound have demonstrated antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL .

Industry

In industrial applications, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in agriculture and materials science.

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates significant antimicrobial potential against various pathogens. For example, derivatives have shown effective inhibition against biofilm-forming bacteria at concentrations as low as 100 µg/mL.

Antioxidant Activity

In vitro assays demonstrate that this compound exhibits antioxidant properties, with one study reporting an antioxidant capacity of approximately 43% at a concentration of 625 µg/mL.

Anti-cancer Properties

Compounds related to this compound have shown promise in inducing apoptosis in cancer cells through activation of specific apoptotic pathways.

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against biofilm-forming bacteria. The compound exhibited significant reductions in biofilm formation at concentrations as low as 100 µg/mL, indicating its potential use in treating infections associated with biofilms.

Case Study on Antioxidant Activity

In another investigation assessing antioxidant effects through cell viability assays, cells treated with this compound showed improved survival rates under oxidative stress conditions compared to untreated controls.

Mechanism of Action

The mechanism of action of 5,6-Dibromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amino group allow it to participate in various chemical reactions, forming covalent bonds with target molecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 5,6-dibromopyridin-2-amine differ in the arrangement of bromine atoms on the pyridine ring, leading to distinct reactivity and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 89284-11-7 C₅H₄Br₂N₂ 251.91 Bromines at 5,6-positions
3,6-Dibromopyridin-2-amine 503425-86-3 C₅H₄Br₂N₂ 251.91 Bromines at 3,6-positions; altered electronic effects due to proximity to the amine group
4,6-Dibromopyridin-2-amine 408352-48-7 C₅H₄Br₂N₂ 251.91 Bromines at 4,6-positions; steric hindrance near the amine may reduce nucleophilicity

Implications :

  • The 5,6-dibromo isomer is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to optimal halogen positioning for metal catalysis .
  • 3,6-Dibromo and 4,6-dibromo isomers may exhibit lower solubility in polar solvents due to asymmetric charge distribution .

Halogen Variants

Substitution of bromine with other halogens or functional groups alters physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 89284-11-7 C₅H₄Br₂N₂ 251.91 Bromine substituents
5,6-Dichloropyridin-2-amine 1378670-79-1 C₅H₄Cl₂N₂ 163.01 Chlorine substituents; lower molecular weight and reduced steric bulk
5-Bromo-6-fluoropyridin-2-amine 944401-65-4 C₅H₄BrFN₂ 191.00 Bromine + fluorine; increased electronegativity near the amine group

Implications :

  • Chlorine analogs (e.g., 5,6-dichloro) are more cost-effective but less reactive in aryl halide coupling due to weaker C–Cl bond strength compared to C–Br .
  • Fluorine substitution (e.g., 5-bromo-6-fluoro) enhances metabolic stability in drug candidates but requires specialized synthetic routes .

Substituent Variations

Addition of methyl or methoxy groups modifies lipophilicity and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 89284-11-7 C₅H₄Br₂N₂ 251.91 No additional substituents
5-Bromo-6-methylpyridin-2-amine 42753-71-9 C₆H₈BrN₂ 188.05 Methyl group at 6-position; increased lipophilicity
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 202.04 Methoxy group at 6-position; enhanced solubility in polar solvents

Implications :

  • Methyl groups improve membrane permeability in drug design but may hinder crystallization .
  • Methoxy derivatives are more polar, favoring aqueous-phase reactions .

Biological Activity

5,6-Dibromopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC5_5H4_4Br2_2N
Molecular Weight236.89 g/mol
Melting Point117-119 °C
Boiling Point255.9 °C
SolubilityInsoluble in water

The synthesis of this compound typically involves bromination of pyridin-2-amine derivatives. The mechanism of action is often linked to its ability to inhibit specific protein-protein interactions, particularly through the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and SMAC (Second Mitochondria-derived Activator of Caspases) interactions, which play critical roles in cell survival and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of this compound have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 10 µg/mL, indicating strong antibacterial properties .

Antioxidant Activity

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated that this compound exhibits significant antioxidant activity. One study reported an antioxidant capacity of approximately 43% at a concentration of 625 µg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-cancer Properties

Research has indicated that compounds related to this compound may possess anti-cancer properties by inducing apoptosis in cancer cells. For example, studies have shown that these compounds can activate caspase pathways, leading to programmed cell death in various cancer cell lines such as breast and colon cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilm-forming bacteria. The compound exhibited a significant reduction in biofilm formation at concentrations as low as 100 µg/mL. This suggests its potential use in treating infections caused by biofilm-associated pathogens.
  • Case Study on Antioxidant Activity : In another study, the antioxidant effects were assessed through cell viability assays where cells treated with this compound showed improved survival rates under oxidative stress conditions compared to untreated controls. This highlights its protective effects against oxidative damage.

Q & A

Q. What are the optimized synthetic routes for 5,6-Dibromopyridin-2-amine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves bromination of pyridin-2-amine derivatives. A common approach is sequential halogenation using brominating agents (e.g., NBS or Br₂) under controlled conditions. For example, describes a Suzuki coupling method for analogous pyridin-2-amine derivatives, where brominated intermediates are coupled with boronic acids. Key factors affecting yield include:

  • Temperature : Reactions at 80–100°C in dioxane or THF improve solubility and reactivity.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound characterization?

Basic Research Question
Structural confirmation relies on ¹H/¹³C NMR and HRMS . In , ¹H-NMR of 6-(2,3-dichlorophenyl)pyridin-2-amine (δ 6.51–7.47 ppm for aromatic protons) and HRMS ([M+H]+) validated the product. For this compound:

  • ¹H-NMR : Expect doublets for H-4 (δ ~6.5–7.0 ppm) and H-3 (δ ~7.2–7.5 ppm), with NH₂ protons at δ ~4.5–5.5 ppm (broad, exchangeable).
  • HRMS : Exact mass calculation for C₅H₅Br₂N₂ ([M+H]+ = 274.8192) confirms molecular identity .

Q. What strategies address regioselectivity challenges during bromination of pyridin-2-amine precursors?

Advanced Research Question
Regioselective bromination at positions 5 and 6 is critical. highlights bromination of 2-aminopyridine derivatives using directing groups (e.g., NH₂) to control halogen placement. Strategies include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at electron-rich positions.
  • Catalytic systems : FeCl₃ or AlCl₃ directs bromine to meta/para positions relative to the amine group.
  • Steric effects : Bulky substituents on the pyridine ring can block undesired sites .

Q. How does this compound’s stability under varying pH and temperature conditions impact storage and reactivity?

Advanced Research Question
The compound’s stability is pH- and temperature-sensitive. recommends:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent debromination or oxidation.
  • Handling : Avoid aqueous basic conditions (pH >9), which may hydrolyze the amine group.
  • Reactivity : Bromine atoms are susceptible to nucleophilic substitution (e.g., SNAr) in polar solvents like DMF or DMSO .

Q. What contradictions exist in literature regarding catalytic applications of this compound-derived metal complexes?

Advanced Research Question
Conflicting reports on catalytic efficiency arise from variations in ligand design and metal coordination. notes that bis-pyridinylmethylamine ligands form stable complexes with transition metals (e.g., Cu, Pd), but activity depends on:

  • Metal center : Pd complexes show higher cross-coupling efficiency than Ni.
  • Ancillary ligands : Bulky groups (e.g., tert-butyl) improve steric control but reduce reaction rates.
  • Solvent effects : DMF vs. toluene alters substrate accessibility to the metal center .

Q. How can researchers mitigate byproduct formation during functionalization of this compound?

Methodological Answer
Byproducts (e.g., mono-brominated or debrominated species) are minimized via:

  • Stepwise bromination : Use Br₂ in acetic acid for controlled addition.
  • Protecting groups : Acetylation of the NH₂ group (e.g., with Ac₂O) prevents unwanted side reactions.
  • Chromatographic monitoring : TLC or HPLC (C18 column, MeOH/H₂O mobile phase) tracks reaction progress .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Advanced Research Question
The compound serves as a scaffold for kinase inhibitors due to its ability to mimic ATP-binding motifs. and highlight fluorinated pyridin-2-amine derivatives as kinase inhibitors. For this compound:

  • Structure-activity relationship (SAR) : Bromine atoms enhance hydrophobic interactions with kinase pockets.
  • Derivatization : Coupling with aryl boronic acids (via Suzuki reaction) introduces pharmacophores for selectivity .

Properties

IUPAC Name

5,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETWFMYLBKUBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546850
Record name 5,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-11-7
Record name 5,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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